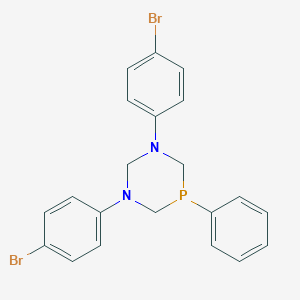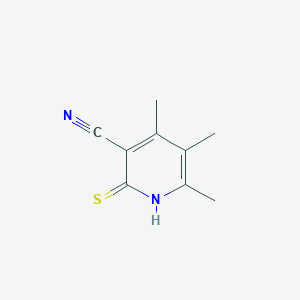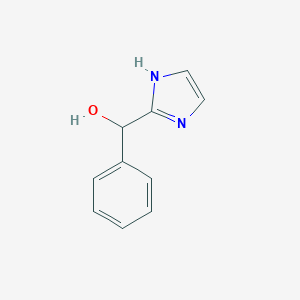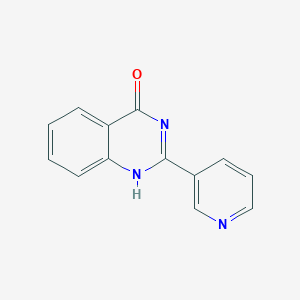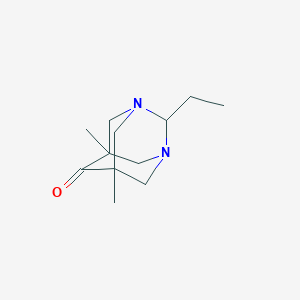
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclic compound with a tricyclic azepane ring system and possesses unique properties that make it a promising candidate for use in different areas of study.
Mécanisme D'action
The mechanism of action of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is not fully understood. However, studies have suggested that it works by inhibiting the growth of microorganisms and cancer cells by disrupting their metabolic pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- has minimal toxicity and does not cause any significant adverse effects on the body. It has been found to exhibit good solubility in water, which makes it a potential candidate for use in various biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, its limited solubility in organic solvents can pose a challenge in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-. One possible direction is to explore its potential use as a catalyst in organic synthesis. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential adverse effects.
In conclusion, 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable candidate for use in various fields, including organic synthesis, drug discovery, and microbiology. Further studies are needed to fully understand its potential and to identify any limitations or adverse effects.
Méthodes De Synthèse
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- involves the reaction of 1,3-dibromopropane and 2-methyl-5-nitropyridine in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then subjected to hydrogenation over a palladium catalyst to obtain the final compound.
Applications De Recherche Scientifique
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- has been studied extensively for its potential applications in various fields of research. It has been found to possess antimicrobial, anticancer, and antifungal properties. It has also been studied for its potential use as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
108790-71-2 |
|---|---|
Nom du produit |
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- |
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-ethyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C12H20N2O/c1-4-9-13-5-11(2)6-14(9)8-12(3,7-13)10(11)15/h9H,4-8H2,1-3H3 |
Clé InChI |
AOPSNAPMPFYZHX-UHFFFAOYSA-N |
SMILES |
CCC1N2CC3(CN1CC(C2)(C3=O)C)C |
SMILES canonique |
CCC1N2CC3(CN1CC(C2)(C3=O)C)C |
Autres numéros CAS |
108790-71-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



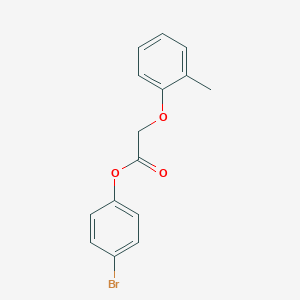
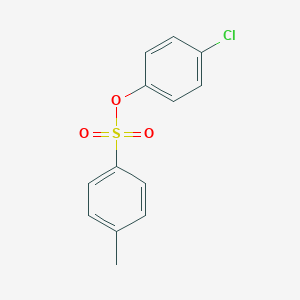
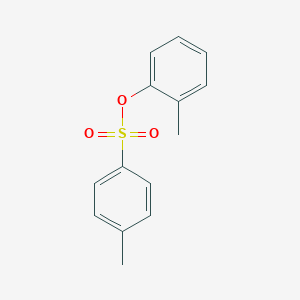
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
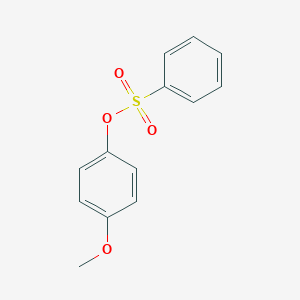
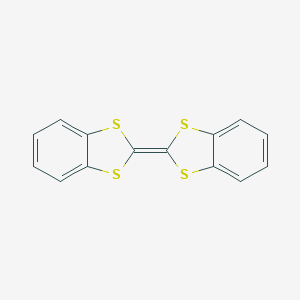
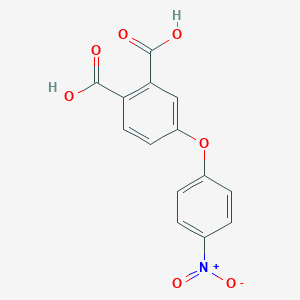
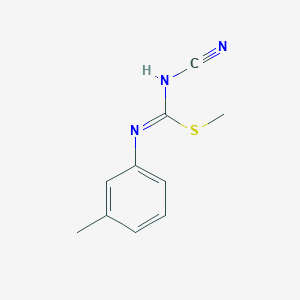
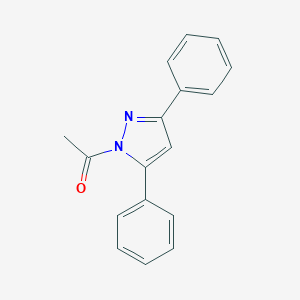
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
